1-[(1R,2R)-2-fluorocyclohexyl]-1,4-diazepane
Overview
Description
1-[(1R,2R)-2-fluorocyclohexyl]-1,4-diazepane is a chiral compound featuring a fluorinated cyclohexane ring and a diazepane moiety
Mechanism of Action
Mode of Action
Based on its chemical structure, it is plausible that it could interact with its targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic interactions .
Pharmacokinetics
Therefore, its impact on bioavailability is currently unknown .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of 1-[(1R,2R)-2-fluorocyclohexyl]-1,4-diazepane is currently unknown. Factors such as pH, temperature, and presence of other molecules could potentially affect the compound’s activity .
Preparation Methods
The synthesis of 1-[(1R,2R)-2-fluorocyclohexyl]-1,4-diazepane typically involves several key steps:
Starting Material: The synthesis begins with commercially available (1R,2R)-2-fluorocyclohexanol.
Formation of the Diazepane Ring: The cyclohexanol is converted into the corresponding amine, which is then reacted with a suitable diamine to form the diazepane ring.
Industrial Production: For large-scale production, the process may involve optimized reaction conditions, such as the use of specific catalysts and solvents to increase yield and purity.
Chemical Reactions Analysis
1-[(1R,2R)-2-fluorocyclohexyl]-1,4-diazepane undergoes various chemical reactions:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, especially at the fluorinated carbon, using reagents like sodium azide or thiols.
Major Products: These reactions typically yield products such as alcohols, amines, and substituted derivatives.
Scientific Research Applications
1-[(1R,2R)-2-fluorocyclohexyl]-1,4-diazepane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing into its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Comparison with Similar Compounds
1-[(1R,2R)-2-fluorocyclohexyl]-1,4-diazepane can be compared to other similar compounds:
Similar Compounds: Examples include 1,2-diaminocyclohexane and its derivatives.
Properties
IUPAC Name |
1-[(1R,2R)-2-fluorocyclohexyl]-1,4-diazepane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21FN2/c12-10-4-1-2-5-11(10)14-8-3-6-13-7-9-14/h10-11,13H,1-9H2/t10-,11-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJOJDPOBEOJIKV-GHMZBOCLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)N2CCCNCC2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@H]([C@@H](C1)N2CCCNCC2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21FN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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